1-Acetylindolin-4-yl acetate
Description
Significance of the Indoline (B122111) Scaffold in Chemical Synthesis and Biological Inquiry
The indoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. ias.ac.inresearchgate.net This designation stems from its recurrence in a multitude of natural products and pharmacologically active molecules. clockss.org The structural rigidity and three-dimensional character of the indoline nucleus make it an excellent framework for the design of compounds that can interact with high specificity at biological targets. researchgate.net
In academic and industrial research, the indoline moiety is recognized as a core component in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. ias.ac.in Its utility extends to its role as a versatile building block in synthetic organic chemistry, where it serves as a precursor for more complex molecular architectures. ias.ac.in The ability to functionalize the indoline ring at various positions allows for the fine-tuning of steric and electronic properties, enabling the creation of extensive compound libraries for drug discovery and material science applications. clockss.orgacs.org
Overview of Substituted Indoline Derivatives in Chemical Literature
The chemical literature is rich with examples of substituted indoline derivatives, showcasing the scaffold's synthetic versatility. Modifications can be introduced at the nitrogen atom (N-1) and various positions on the aromatic and pyrroline (B1223166) rings, leading to a vast array of compounds with distinct properties.
N-acylation, for instance, is a common strategy to modify the electronic nature of the nitrogen atom and is integral to the synthesis of many indoline-based compounds. google.com Derivatives such as 1-acetylindoline (B31821) are frequently used as intermediates in multi-step syntheses. google.comthieme-connect.com Substitution on the benzene ring, such as hydroxylation, bromination, or nitration, yields precursors for a range of functional molecules. For example, 5-hydroxyindole (B134679) and 4-hydroxyindole (B18505) derivatives serve as key starting materials for pharmacologically significant compounds. ias.ac.indiva-portal.org
Spiro-indoline derivatives, where the indoline core is linked to another ring system through a common atom, have found applications as photochromic materials. acs.org Furthermore, the development of catalytic methods, including asymmetric catalysis, has enabled the synthesis of chiral indoline derivatives, which are valuable as ligands in catalysis and as enantiomerically pure pharmaceutical agents. ias.ac.inacs.org The study of compounds like 3-substituted indole-2-one and -thione derivatives has also revealed promising antimicrobial activities. chemicalbook.com
Research Focus on 1-Acetylindolin-4-yl Acetate (B1210297) and its Structural Analogues
The specific compound, 1-Acetylindolin-4-yl acetate, is a disubstituted indoline derivative. While it is not extensively documented as a primary research focus in standalone studies, its structure suggests it is a significant intermediate in organic synthesis. Its chemical identity is confirmed by its unique CAS number. bldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 737816-53-4 | bldpharm.com |
| Molecular Formula | C₁₂H₁₃NO₃ | nih.gov |
| Molecular Weight | 219.24 g/mol | nih.gov |
The synthesis of this compound, while not explicitly detailed in numerous publications, can be logically inferred from established reactions of its structural analogues. A plausible synthetic route involves the double acetylation of 4-hydroxyindoline. This precursor would undergo N-acetylation at the nitrogen atom and O-acetylation at the 4-hydroxyl group, likely using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
This proposed pathway is supported by documented syntheses of closely related compounds:
4-Acetoxyindole (B1630585): This compound is prepared from 4-hydroxyindole via O-acetylation using acetic anhydride and pyridine. diva-portal.orgchemicalbook.comchemicalbook.com This reaction protects the hydroxyl group, which is a common strategy in the synthesis of more complex molecules like psilocybin. thieme-connect.comdiva-portal.org
1-Acetylindolin-5-yl acetate: A positional isomer of the target compound, its synthesis has been described from 1,1'-(indoline-1,5-diyl)diethanone using peracetic acid in glacial acetic acid. researchgate.net This demonstrates that the di-acetylated indoline structure is synthetically accessible.
1-Acetyl-1H-indol-3-yl acetate: This related indole (B1671886) derivative is synthesized from 2-chlorobenzoic acids in a two-step procedure, highlighting the prevalence of acetylated indole and indoline structures as synthetic targets. researchgate.netnih.gov
The research significance of this compound likely lies in its role as a protected intermediate. The acetyl groups on both the nitrogen and the phenolic oxygen serve as protecting groups that can be selectively removed under different conditions, allowing for sequential functionalization of the indoline scaffold. For example, the O-acetyl group can be hydrolyzed to regenerate the 4-hydroxyindoline, which can then undergo further reactions while the N-acetyl group remains intact. This strategic protection is fundamental in the multi-step synthesis of complex natural products and pharmaceuticals.
Table 2: Key Structural Analogues and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Relevance |
| 4-Hydroxyindole | 2380-94-1 | C₈H₇NO | Precursor for 4-acetoxyindole synthesis. diva-portal.org |
| 4-Acetoxyindole | 5585-96-6 | C₁₀H₉NO₂ | O-acetylated analogue; intermediate in psilocybin synthesis. thieme-connect.comchemicalbook.com |
| 1-Acetylindolin-5-yl acetate | Not available | C₁₂H₁₃NO₃ | Positional isomer with a known synthetic route. researchgate.net |
| 1-Acetyl-1H-indol-3-yl acetate | 16800-67-2 | C₁₂H₁₁NO₃ | Related indole derivative with documented synthesis. researchgate.netnih.gov |
| Indoline | 496-15-1 | C₈H₉N | Parent scaffold of the target compound. ias.ac.in |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1-acetyl-2,3-dihydroindol-4-yl) acetate |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-10-11(13)4-3-5-12(10)16-9(2)15/h3-5H,6-7H2,1-2H3 |
InChI Key |
CPULLNQDCBANQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Acetylindolin 4 Yl Acetate and Its Derivatives
Strategic Approaches to Acetylation of the Indoline (B122111) Nitrogen
The introduction of an acetyl group at the N-1 position of the indoline ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic acylation, where the indoline nitrogen acts as the nucleophile.
A common and effective method involves the use of standard acylating agents such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction is generally performed in a basic organic medium, which serves to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. google.com The choice of base and solvent can be crucial for optimizing the reaction yield and preventing side reactions. For instance, a combination of triethylamine (B128534) in a solvent like acetone (B3395972) has been successfully employed. google.com
To enhance the reaction rate and ensure high selectivity for N-acetylation, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. google.com Another approach involves generating the indolyl anion with a strong base like powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of acetic anhydride. tandfonline.com This method is reported to be rapid, efficient, and highly selective for N-acetylation due to the high reactivity of the generated anion. tandfonline.com The reaction conditions, including temperature, are typically mild, often ranging from 0 °C to room temperature to ensure the stability of the reagents and products. google.comnih.gov
It is instructive to compare this with the acylation of the related indole (B1671886) nucleus. While N-acylation is also common, the presence of the C-3 position as a competing nucleophilic site means that reaction conditions must be carefully controlled to favor N-acetylation over C-acetylation. bhu.ac.in For indoline, the absence of this C-3 double bond simplifies the reaction, leading primarily to the N-acylated product.
Regioselective Acetoxylation of the Indoline Core at the C-4 Position
Functionalizing the benzenoid ring of the indoline core, particularly at the less reactive C-4, C-5, C-6, and C-7 positions, is significantly more challenging than functionalizing the pyrrole (B145914) ring of an indole. acs.org The synthesis of 1-acetylindolin-4-yl acetate (B1210297) requires the specific introduction of an acetoxy group at the C-4 position, a task that can be approached through either direct or indirect methods.
Direct Functionalization Techniques
Direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic and heterocyclic systems, including indoles and indolines. researchgate.net The direct acetoxylation of the indoline C-4 position involves the catalyzed cleavage of the C-H bond and the subsequent formation of a C-O bond.
Palladium catalysis is a leading method for such transformations. acs.orgacs.orgorganic-chemistry.orgmit.edumit.edu Research has demonstrated that an N-acyl group, such as the acetyl group in our target molecule, can act as a directing group, guiding the metal catalyst to a specific C-H bond. While many directing-group strategies for indolines favor functionalization at the C-7 position, specific conditions can be tailored to target other positions. acs.orgmit.edumit.edu
A notable development is the palladium(II)-catalyzed C(sp²)–H 4-acetoxylation of tryptophan derivatives, which serve as a close analogue to the indoline system. acs.org This method achieves the direct construction of a C–O bond at the C-4 position using a palladium acetate catalyst in combination with silver-based oxidants like silver acetate (AgOAc) and silver carbonate (Ag₂CO₃). acs.org The reaction is typically conducted at elevated temperatures in a solvent such as 1,2-dichloroethane (B1671644) (DCE). acs.org Adapting such a methodology to 1-acetylindoline (B31821) would provide a direct and atom-economical route to the target compound.
| Substrate Protecting Groups | Catalyst | Oxidants | Additive | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| Boc, Me | Pd(OAc)₂ (15 mol %) | AgOAc (2.0 equiv), Ag₂CO₃ (2.0 equiv) | NaOAc (3.5 equiv) | DCE | 100 °C | 24-72 h | 36-71% |
| Fmoc, Me | Pd(OAc)₂ (15 mol %) | AgOAc (2.0 equiv), Ag₂CO₃ (2.0 equiv) | NaOAc (3.5 equiv) | DCE | 100 °C | 24-72 h | Good |
| Cbz, Me | Pd(OAc)₂ (15 mol %) | AgOAc (2.0 equiv), Ag₂CO₃ (2.0 equiv) | NaOAc (3.5 equiv) | DCE | 100 °C | 24-72 h | Good |
Indirect Synthetic Routes via Precursor Functionalization (e.g., Boronic Acid Intermediates)
An alternative to direct C-H activation is a multi-step, indirect route that involves the initial synthesis of a pre-functionalized indoline, which is then converted to the desired 4-acetoxy derivative. The use of boronic acid intermediates is a well-established and versatile strategy in organic synthesis. nih.gov
This synthetic pathway would conceptually involve three main stages:
Synthesis of a 4-functionalized indoline precursor: This typically begins with the synthesis of a 4-haloindoline (e.g., 4-bromo-1-acetylindoline).
Formation of the boronic acid intermediate: The 4-haloindoline can be converted into the corresponding indolin-4-yl boronic acid or its ester derivative (e.g., a pinacol (B44631) ester). This is commonly achieved through a Miyaura borylation, which uses a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron. nih.gov
Conversion to the acetoxy group: The C-B bond of the boronic acid is then oxidized to a C-O bond, yielding a 4-hydroxyindoline intermediate. A variety of oxidizing agents can be used for this ipso-hydroxylation, with aqueous hydrogen peroxide being a common and environmentally benign choice. nih.govarkat-usa.orgorganic-chemistry.orgmdpi.comrsc.org The reaction can be performed under catalyst-free conditions or promoted by acids or bases. arkat-usa.orgrsc.org Finally, the resulting 4-hydroxy group is acetylated using standard reagents like acetic anhydride to furnish the final product, 1-acetylindolin-4-yl acetate.
While this indirect route involves more steps than direct C-H activation, it can offer advantages in terms of substrate scope and the avoidance of expensive or sensitive catalysts for the acetoxylation step itself.
Synthesis of Positional Isomers and Analogues
The synthesis of positional isomers and structural analogues of this compound provides valuable insight into the regiochemical challenges of functionalizing the indoline ring and highlights the versatility of different synthetic methodologies.
Comparative Synthesis of 1-Acetylindolin-5-yl Acetate
The synthesis of the C-5 isomer, 1-acetylindolin-5-yl acetate, can be achieved through a distinct synthetic strategy that leverages the Baeyer-Villiger oxidation. researchgate.netsigmaaldrich.comwikipedia.org This reaction transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid oxidant. sigmaaldrich.comwikipedia.org
A reported synthesis starts from 1,1'-(indoline-1,5-diyl)diethanone, which is essentially 1-acetyl-5-acetylindoline. researchgate.net This starting material is subjected to a Baeyer-Villiger oxidation using peracetic acid in a glacial acetic acid solvent. The reaction proceeds at room temperature over several hours. researchgate.net In this process, the peracid inserts an oxygen atom between the aromatic ring and the carbonyl carbon of the 5-acetyl group, converting it into the desired 5-acetoxy group. This method provides a regioselective route to the C-5 isomer that is mechanistically different from the transition-metal-catalyzed C-H activation approaches often required for C-4 functionalization.
Synthesis of 1-Acetyl-1H-indol-3-yl Acetate and Related Indole Analogues
The indole analogue, 1-acetyl-1H-indol-3-yl acetate, is a well-studied compound whose synthesis offers a strong contrast to that of the indoline derivatives. It is an important precursor for various indoxyl-based chromogenic substrates used in microbiology. researchgate.netresearcher.life
A prevalent and efficient method for its synthesis is the Rössing cyclodecarboxylation. researchgate.net This procedure typically starts from substituted 2-chlorobenzoic acids, which are condensed with glycine (B1666218) to form 2-[(carboxymethyl)amino]benzoic acid intermediates. researchgate.net In the final step, these intermediates are heated under reflux with acetic anhydride and dry sodium acetate. researchgate.net This one-pot reaction accomplishes three transformations: acetylation of the nitrogen, acetylation of the intermediate hydroxyl group formed during cyclization, and the cyclization itself with concomitant decarboxylation to form the indole ring.
More recently, microwave-assisted protocols have been developed to accelerate this process significantly. researcher.lifereading.ac.uk By reacting the 2-[(carboxymethyl)amino]benzoic acid precursor with acetic anhydride and triethylamine under microwave irradiation, the target 1-acetyl-1H-indol-3-yl acetates can be obtained in minutes with moderate to good yields. researcher.lifereading.ac.uk
| Precursor (Substituted 2-chlorobenzoic acid) | Intermediate (2-[(carboxymethyl)amino]benzoic acid) Yield | Final Product (1-Acetyl-1H-indol-3-yl acetate) | Final Product Yield |
|---|---|---|---|
| 5-Bromo-2,4-dichlorobenzoic acid | 85% | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | 68% |
| 2,4-Dichlorobenzoic acid | 90% | 1-Acetyl-4-chloro-1H-indol-3-yl acetate | 65% |
| 2,5-Dichlorobenzoic acid | 88% | 1-Acetyl-5-chloro-1H-indol-3-yl acetate | 57% |
| 2-Chloro-4-nitrobenzoic acid | 87% | 1-Acetyl-4-nitro-1H-indol-3-yl acetate | 38% |
| 2-Chloro-5-nitrobenzoic acid | 92% | 1-Acetyl-5-nitro-1H-indol-3-yl acetate | 61% |
| 2-Chlorobenzoic acid | 90% | 1-Acetyl-1H-indol-3-yl acetate | 62% |
Synthesis of N-(1-Acetylindolin-7-yl)sulfonamide Derivatives
The synthesis of N-(1-acetylindolin-7-yl)sulfonamide derivatives has been achieved through a direct C-H bond activation and amination reaction. google.com This method utilizes 1-acetylindoline and an appropriate arylsulfonamide as the primary reactants. A key example of this process is the preparation of N-(1-acetylindolin-7-yl)-4-methylbenzenesulfonamide. google.com
The reaction is catalyzed by a rhodium complex, specifically pentamethylcyclopentadienylrhodium dichloride ([Cp*RhCl₂]₂), in the presence of silver triflate (AgOTf) and silver acetate (AgOAc) as additives. google.com The process employs an oxidant, iodobenzene (B50100) diacetate (PhI(OAc)₂), and is conducted in a solvent such as 1,2-dichloroethane (DCE) at an elevated temperature of 100 °C under a nitrogen atmosphere. google.com This approach is noted for its use of readily available starting materials, mild reaction conditions, and high yields of the target products. google.com The methodology has been successfully applied to a variety of substituted indolines and arylsulfonamides, demonstrating its broad substrate universality. For instance, the reaction of 1-acetyl-4-methoxyindoline with 4-methylbenzenesulfonamide under these conditions resulted in a 93% isolated yield of the corresponding product. google.com Similarly, reactions with different arylsulfonamides, such as 4-methoxybenzenesulfonamide, also proceed efficiently to yield the desired N-aryl sulfonamide compounds. google.com
Table 1: Synthesis of N-(1-Acetylindolin-7-yl)sulfonamide Derivatives[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVXEj8pOl6pRkVYggOgANIku_wUbFtFvysGLcMuGcCZLazwrH96trBH7rshdhnyP6gVvOd3RCZL2q1KhidKJZHxjsds-Y9cMRPktRh3CkAMoIdHT9YKzE0TX1P-dSFVBq9qfX6Vljxa86w5A%3D%3D)]Indoline SubstrateArylsulfonamideIsolated Yield1-Acetyl-4-methoxyindoline4-Methylbenzenesulfonamide93%1-Acetylindoline4-Methoxybenzenesulfonamide79%1-Acetylindoline4-Chlorobenzenesulfonamide90%
Optimization of Reaction Conditions and Yields in Indoline Functionalization
The functionalization of the indoline scaffold is highly dependent on the careful optimization of reaction conditions to achieve desired regioselectivity and yields. frontiersin.orgacs.org Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time. nih.govarkat-usa.org
For instance, in the rhodium-catalyzed C(sp²)–H alkoxycarbonylation at the C-7 position of indolines, a systematic screening of catalysts revealed that [RhCl(CO)₂]₂ was superior to other rhodium catalysts like [RhCl(cod)]₂ or [Cp*RhCl₂]₂. acs.org The choice of solvent was also critical, with acetonitrile (B52724) providing the best results compared to others such as DMF or dioxane. acs.org This optimized system allowed for the synthesis of various indoline-7-carboxylic acid esters in yields ranging from good to excellent (up to 91%). acs.org
Similarly, palladium-catalyzed functionalization reactions have been subject to extensive optimization. nih.gov In a palladium-catalyzed regioselective functionalization, Pd(hfac)₂ (palladium(II) hexafluoroacetylacetonate) was identified as the most effective catalyst among several tested. nih.gov The choice of base and solvent system was also found to be crucial, with Na₂CO₃ as the base and a mixed solvent of THF/PhCF₃ promoting the reaction to a 58% yield, a significant improvement over initial trials. nih.gov
Brønsted acid catalysis represents another avenue for indoline functionalization. frontiersin.org In the C6-functionalization of 2,3-disubstituted indoles, p-Toluenesulfonic acid (PTS) was found to be an effective catalyst. frontiersin.org Optimization studies showed that a catalyst loading of 20 mol% at a temperature of 30°C for 24 hours provided the best outcomes, yielding a range of C6-functionalized indoles with good yields and excellent regioselectivity. frontiersin.org The electronic properties of the substituents on the reacting partners were also observed to affect reaction efficiency, with electron-donating groups generally leading to higher yields. frontiersin.org
Table 2: Optimization of Conditions for Indoline FunctionalizationReaction TypeOptimal CatalystOptimal ConditionsReferenceC7-Alkoxycarbonylation[RhCl(CO)₂]₂MeCN, 100 °C, 18 h acs.orgC7-Arylation[Cp*RhCl₂]₂CuSO₄, Dioxane, 60-80 °C rsc.orgAlkene FunctionalizationPd(hfac)₂Na₂CO₃, THF/PhCF₃, 80 °C, 48 h nih.govC6-FunctionalizationPTS30 °C, 24 h frontiersin.org
Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives
The development of stereoselective synthetic routes to chiral indoline derivatives is crucial for accessing molecules with specific three-dimensional structures. An effective strategy involves the organocatalytic asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes. acs.org This method allows for the creation of 2-substituted indolin-3-one derivatives, which are closely related to the core structure of this compound. The reaction proceeds with high yields (up to 94%) and demonstrates good stereocontrol, achieving diastereomeric ratios of up to 11:1 and enantiomeric excesses as high as 96% ee. acs.org The resulting Michael adducts can be further transformed into other complex structures, such as substituted cyclopentyl[b]indoline compounds, without loss of stereochemical integrity. acs.org
Another general approach to stereoselective synthesis involves the use of chiral building blocks or auxiliaries to direct the formation of a new stereocenter. For example, in the synthesis of chiral carbocyclic nucleoside analogues, a key step was the highly diastereoselective reduction of a ketone to an alcohol. beilstein-journals.org By selecting specific hydride reagents, either the axial or equatorial alcohol could be formed with excellent diastereoselectivity (>99% by ¹H NMR). beilstein-journals.org This principle of substrate-controlled diastereoselection is a powerful tool in chiral synthesis.
Furthermore, classic stereoselective reactions can be applied to introduce chirality. The Sharpless asymmetric dihydroxylation or osmium tetroxide-mediated dihydroxylation can be used to create vicinal diols with high stereoselectivity. For instance, the dihydroxylation of a cyclopentene (B43876) derivative using OsO₄ proceeded with a 96:4 ratio of cis- to trans-isomers, showcasing the high degree of facial selectivity achievable with this method. beilstein-journals.org Such strategies, which rely on the use of chiral catalysts, reagents, or substrates, are fundamental to the exploration of stereoselective pathways for producing complex chiral molecules derived from the indoline scaffold. beilstein-journals.orgmdpi.com
Chemical Reactivity and Transformation Studies of 1 Acetylindolin 4 Yl Acetate
Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety
The acetate group at the 4-position is an ester, making it susceptible to hydrolysis and transesterification, common reactions for transforming aryl acetates. These reactions provide a direct pathway to 4-hydroxy-1-acetylindoline, a key intermediate for further functionalization.
Hydrolysis: The cleavage of the acetate ester can be readily achieved under both basic and acidic conditions. Base-catalyzed hydrolysis, or saponification, typically involves treating the compound with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This reaction is generally irreversible due to the deprotonation of the resulting phenol (B47542) under the basic conditions. Acid-catalyzed hydrolysis, while also effective, is a reversible process and often requires forcing conditions to drive the reaction to completion. google.com Enzymatic hydrolysis offers a milder alternative, with lipases being particularly effective at catalyzing the cleavage of ester bonds under physiological conditions. nih.govmdpi.com
Transesterification: This process involves the exchange of the acetyl group's alcohol component with a different alcohol. The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). The equilibrium of the reaction can be shifted toward the desired product by using the new alcohol as the solvent or by removing the ethanol (B145695) byproduct. Lipase-catalyzed transesterification is also a well-established green chemistry approach for this transformation, offering high selectivity under mild conditions. nih.gov
Reactions at the Indoline (B122111) Nitrogen (e.g., N-deacetylation, further functionalization)
The N-acetyl group significantly influences the electronic properties of the indoline ring and can be removed or modified to allow for diverse functionalization at the nitrogen atom.
N-Deacetylation: The removal of the acetyl group from the indoline nitrogen is a hydrolysis reaction of an amide. This transformation typically requires more stringent conditions than ester hydrolysis. etsu.edu
Acid-Catalyzed Deacetylation: This method involves refluxing the compound in the presence of strong mineral acids like hydrochloric acid or sulfuric acid. The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu
Base-Catalyzed Deacetylation: Refluxing with a strong base, such as sodium hydroxide, is another effective method. Here, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. etsu.edu
Successful deacetylation yields 4-acetoxyindoline, exposing a secondary amine that is a key site for subsequent modifications. Enzymatic deacetylation is also known, particularly in biological systems, and can offer high substrate specificity. nih.gov
Further Functionalization: Once the N-acetyl group is removed, the resulting secondary amine of the indoline core can undergo a wide range of standard amine reactions. These include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions.
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce different acyl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
N-Arylation: Buchwald-Hartwig amination with aryl halides or triflates.
Electrophilic Aromatic Substitution Reactions on the Indoline Core
The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the combined electronic effects of the substituents. nih.gov
In 1-acetylindolin-4-yl acetate, the substituents are:
The Indoline Nitrogen: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it a powerful activating and ortho, para-directing group. The primary positions it directs to are C5 and C7.
The N-Acetyl Group: As an amide, this group is electron-withdrawing due to the resonance effect of the carbonyl, which deactivates the ring towards EAS compared to an unsubstituted indoline.
The 4-Acetoxy Group: The oxygen atom's lone pairs can be donated to the ring, making it an activating, ortho, para-directing group. It directs incoming electrophiles to the C3 (part of the saturated ring) and C5 positions.
The net effect is a strong activation at the C5 position, which is ortho to the nitrogen and ortho to the acetoxy group, and a secondary activation at the C7 position, which is para to the nitrogen. Therefore, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions.
Catalytic Transformations and Cross-Coupling Reactions
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for C-C and C-heteroatom bond formation. While this compound itself is not directly amenable to cross-coupling, it can be easily converted into a suitable substrate.
A common strategy involves the hydrolysis of the acetate to the corresponding phenol (4-hydroxy-1-acetylindoline), followed by conversion of the hydroxyl group into a triflate (-OTf). Aryl triflates are excellent electrophiles in a variety of cross-coupling reactions. researchgate.netrsc.org
Suzuki Coupling: The aryl triflate can be coupled with boronic acids or esters to form biaryl structures.
Heck Coupling: Reaction with alkenes can introduce vinyl groups onto the indoline ring.
Buchwald-Hartwig Amination: Coupling with amines provides a route to arylamine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents.
Alternatively, direct C-H activation/arylation could be explored, where a palladium catalyst couples the aryl triflate directly with a C-H bond on a coupling partner, though this is less common for the indoline C-H bonds themselves without a directing group. researchgate.net
Derivatization Strategies for Structural Modification and Library Synthesis
The distinct reactivity of the three functional sites on this compound allows for the systematic and combinatorial synthesis of compound libraries. acs.orgnih.gov By strategically choosing the sequence of reactions, a wide array of derivatives can be generated from this single precursor.
A Potential Synthetic Strategy:
Core Modification (EAS): Begin with an electrophilic aromatic substitution reaction (e.g., bromination) to install a functional group at the C5 or C7 position. This creates a handle for subsequent cross-coupling.
Nitrogen Deprotection/Functionalization: Perform an N-deacetylation under acidic or basic conditions. The resulting secondary amine can then be reacted with a library of alkylating or acylating agents to introduce diversity at the N1 position.
Phenolic Group Unmasking and Coupling: Hydrolyze the acetate ester to reveal the 4-hydroxy group. This phenol can be converted to a triflate, which then serves as a reactive site for various palladium-catalyzed cross-coupling reactions, introducing a second point of diversity.
This orthogonal approach, where each site can be addressed without interfering with the others, makes this compound a valuable starting material for generating structurally complex and diverse molecules for screening in drug discovery and materials science applications. dntb.gov.ua
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution NMR spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules like 1-Acetylindolin-4-yl acetate (B1210297). It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton NMR (¹H NMR)A ¹H NMR spectrum of 1-Acetylindolin-4-yl acetate would provide crucial information. The spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:
Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring portion of the indoline (B122111) core. Their chemical shifts (typically 6.5-8.0 ppm) and coupling patterns (splitting) would confirm their relative positions.
Indoline Aliphatic Protons: Two sets of signals, likely triplets, for the two methylene (B1212753) (-CH₂-) groups of the saturated five-membered ring. rsc.org
Acetyl and Acetate Protons: Two sharp singlets in the aliphatic region (typically around 2.0-2.5 ppm), one corresponding to the three protons of the N-acetyl methyl group and the other to the three protons of the O-acetate methyl group. rsc.org
Carbon-13 NMR (¹³C NMR)The ¹³C NMR spectrum, typically acquired with proton decoupling, would show a single peak for each unique carbon atom.rsc.orgFor this compound, this would confirm the total number of carbon atoms and provide information about their chemical nature (aliphatic, aromatic, carbonyl).
Carbonyl Carbons: Two signals at the downfield end of the spectrum (typically 168-175 ppm), corresponding to the ester and amide carbonyl carbons. researchgate.net
Aromatic Carbons: A set of signals in the aromatic region (typically 110-150 ppm).
Aliphatic Carbons: Signals for the two methylene carbons of the indoline ring and the two methyl carbons from the acetyl and acetate groups. rsc.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional NMR techniques would be used to assemble the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. It would be instrumental in assigning the protons of the indoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting the different fragments of the molecule, such as linking the N-acetyl group to the indoline nitrogen and the acetate group to the C4 position of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula. The mass spectrum would also display a fragmentation pattern, providing structural clues. Expected fragmentation might include the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetate or acetyl group, or cleavage of the ester bond. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands confirming the key functional groups:
Amide C=O Stretch: A strong absorption band around 1650-1690 cm⁻¹, characteristic of the N-acetyl carbonyl group. nih.gov
Ester C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹, indicating the presence of the acetate carbonyl group. nist.gov
C-O Stretch: Bands corresponding to the C-O bonds of the ester group.
Aromatic C=C Bending: Absorptions in the fingerprint region characteristic of the substituted benzene ring.
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound itself has been reported, the structures of analogues like 1-acetylindoline (B31821) have been determined. nih.govresearchgate.net Such analyses confirm the planarity of the acetylindoline moiety and provide foundational structural information for this class of compounds. researchgate.netmdpi.com If a suitable single crystal of this compound were to be synthesized, this technique would offer the definitive and ultimate proof of its structure.
Advanced Chromatographic Methodologies for Separation and Quantification in Research Samples
Chromatographic techniques are fundamental in separating individual components from a mixture for subsequent identification and quantification. For a compound such as this compound, high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the principal methods employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-pressure evolution, UPLC, are powerful techniques for the separation, quantification, and purification of non-volatile or thermally unstable compounds. While specific, detailed HPLC or UPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, general principles for analogous indole (B1671886) derivatives can be applied to develop a robust analytical method.
A typical reversed-phase HPLC (RP-HPLC) method, which is commonly used for compounds of similar polarity, would be the starting point for method development. The separation would be achieved on a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate or a dilute acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.
Detection is typically performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. For quantification, a calibration curve would be constructed using certified reference standards of the compound. UPLC, operating with smaller particle size columns and higher pressures, would offer faster analysis times and improved resolution compared to traditional HPLC.
Hypothetical HPLC/UPLC Method Parameters for this compound
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at ~254 nm | UV at ~254 nm |
| Injection Vol. | 10 µL | 2 µL |
This table represents a theoretical starting point for method development and is not based on published experimental data for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile through derivatization. This compound itself may possess sufficient volatility and thermal stability to be analyzed directly by GC-MS. The mass spectrometer detector provides detailed structural information, making it an excellent tool for identification and confirmation.
In a typical GC-MS analysis, the compound would be injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (usually helium). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely be suitable. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different volatilities.
Following separation by GC, the analyte enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification.
For compounds that are not sufficiently volatile, derivatization may be necessary. For instance, if the acetyl groups were prone to hydrolysis, a silylation step could be employed to create a more stable and volatile derivative for analysis. However, given the structure of this compound, direct analysis is often feasible. The analysis of acylated derivatives of other amine-containing compounds has been successfully demonstrated, suggesting that direct GC-MS analysis of this compound is a viable approach for purity assessment and structural confirmation. scispace.com
Hypothetical GC-MS Method Parameters for this compound
| Parameter | GC-MS Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-450 amu |
This table represents a theoretical starting point for method development and is not based on published experimental data for this specific compound.
Computational and Theoretical Investigations of 1 Acetylindolin 4 Yl Acetate and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Acetylindolin-4-yl acetate (B1210297). polimi.itrsc.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
Detailed analysis of the electronic properties involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For 1-Acetylindolin-4-yl acetate, DFT calculations can map the electron density across the indoline (B122111) ring and its substituents, identifying regions susceptible to electrophilic or nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), typically associated with lone pairs on oxygen or nitrogen atoms, and electron-poor regions (positive potential), which are potential sites for nucleophilic attack. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition by biological targets. mdpi.com
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT B3LYP/6-311G(d,p))
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical stability and reactivity |
| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |
| Molecular Electrostatic Potential | -45 kcal/mol (carbonyl O) | Identifies sites for electrophilic attack/H-bonding |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its biological activity. The molecule possesses several rotatable bonds, notably around the N-acetyl and O-acetate groups. Conformational analysis is employed to identify the most stable, low-energy arrangements (conformers) of the molecule. This can be achieved by systematically rotating bonds and calculating the potential energy of each resulting structure.
Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal its dynamic behavior, conformational flexibility, and interactions with the surrounding solvent molecules. mdpi.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. nih.gov Such simulations can predict the dominant conformations in solution and how the molecule might adapt its shape upon approaching a biological target.
Table 2: Illustrative Parameters from a 100 ns Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Typical Finding |
| Average RMSD | Measures the deviation from the initial structure, indicating conformational stability. | A low, stable RMSD value (< 2 Å) suggests the molecule maintains a stable conformation. |
| RMSF of Acetyl Group | Indicates the flexibility of the N-acetyl substituent. | Higher fluctuations compared to the rigid indoline core. |
| RMSF of Acetate Group | Indicates the flexibility of the O-acetate substituent. | Higher fluctuations, suggesting significant rotational freedom. |
| Solvent Accessible Surface Area (SASA) | Measures the exposure of the molecule to the solvent. | Provides insight into the molecule's solubility and hydrophobic/hydrophilic character. |
In Silico Molecular Docking Studies for Potential Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com For this compound, docking studies can be performed against a library of known protein structures to identify potential biological targets and elucidate its binding mode at the atomic level. The indoline scaffold is known to interact with various targets, including protein kinases, DNA gyrase, and tubulin. nih.govmdpi.comnih.gov
The docking process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. biointerfaceresearch.com The results can reveal key interactions, such as hydrogen bonds between the acetyl or acetate carbonyl oxygens and amino acid residues in the protein's active site, or π-π stacking interactions involving the aromatic portion of the indoline ring. mdpi.com These insights are fundamental for understanding the molecule's potential mechanism of action.
Table 3: Example of Molecular Docking Results for this compound against Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Lys33 | Hydrogen Bond with Acetyl O |
| DNA Gyrase B | 5L3J | -7.9 | Asp73, Asn46 | Hydrogen Bond with Acetate O |
| Estrogen Receptor Alpha | 1A52 | -9.1 | Arg394, Glu353 | Pi-Cation, Hydrogen Bond |
Structure-Based Drug Design Principles Applied to Indoline Scaffolds
The indoline framework serves as a versatile scaffold in drug design. researchgate.netnih.gov Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of the target protein, often obtained from molecular docking or X-ray crystallography, to guide the design of more potent and selective inhibitors.
Starting with a hit compound like this compound, SBDD principles can be applied to systematically modify its structure to improve binding affinity. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the 4-acetoxy group, this group could be replaced with a larger, more lipophilic moiety to achieve a better fit. Similarly, if a key hydrogen bond is observed with the N-acetyl group, modifications could be made to strengthen this interaction.
Pharmacophore modeling is another crucial aspect of SBDD. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govmdpi.comdergipark.org.tr By analyzing the binding mode of this compound, a pharmacophore model can be developed and used to screen virtual libraries for other compounds with different core structures but the same essential features, potentially leading to the discovery of novel and diverse chemical entities. nih.gov
Table 4: Application of SBDD Principles to Analogues of this compound
| Analogue Modification (at Position 4) | Design Rationale | Predicted Outcome |
| Replace Acetate with Benzoyl | Explore larger aromatic interactions in the binding pocket. | Increased π-π stacking, potentially higher affinity. |
| Replace Acetate with Carboxylic Acid | Introduce a hydrogen bond donor/acceptor and a charged group. | Formation of new salt bridges or hydrogen bonds. |
| Replace Acetate with a Sulfonamide | Introduce strong hydrogen bond donating and accepting groups. | Enhanced interactions with polar residues. |
In Vitro Biological Activity Research and Target Identification of 1 Acetylindolin 4 Yl Acetate Derivatives
Enzyme Inhibition Assays and Mechanistic Studies
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. Various indole (B1671886) and indoline (B122111) derivatives have been investigated for their potential as cholinesterase inhibitors.
Research on indole-based thiadiazole derivatives has identified dual inhibitors of both AChE and BuChE, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-micromolar range. researchgate.net For instance, certain indole-based sulfonamides have shown potent inhibition of both enzymes, with one analog demonstrating an IC50 value of 0.15 ± 0.050 μM for AChE and 0.20 ± 0.10 μM for BuChE. nih.gov Similarly, tacrine-indole heterodimers were designed as potent AChE inhibitors, with some derivatives showing IC50 values as low as 25 nM. mdpi.com
Kinetic studies on indolizinoquinoline-5,12-dione derivatives, which contain an indole-like moiety, have revealed a mixed-type inhibition pattern for AChE. researchgate.net Molecular docking studies suggest that these compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net The presence and nature of substituents on the indole ring have been shown to significantly influence the inhibitory activity. For example, in a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives, the compound with a specific alkoxy group exhibited the most potent AChE inhibitory activity with an IC50 value of 0.068 µM. researchgate.net
The structural features of 1-acetylindolin-4-yl acetate (B1210297), specifically the acetyl group at the 1-position and the acetate group at the 4-position, could play a role in its potential cholinesterase inhibitory activity. The acetyl group may influence the electronic properties and binding interactions within the enzyme's active site. The acetate group at the 4-position introduces a potential site for hydrogen bonding. However, without direct experimental data, the precise inhibitory potential and mechanism of 1-acetylindolin-4-yl acetate remain speculative.
Table 1: Cholinesterase Inhibitory Activity of Selected Indole Derivatives
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-based sulfonamide analog | Acetylcholinesterase | 0.15 ± 0.050 | nih.gov |
| Indole-based sulfonamide analog | Butyrylcholinesterase | 0.20 ± 0.10 | nih.gov |
| 7-Alkoxyl substituted indolizinoquinoline-5,12-dione | Acetylcholinesterase | 0.068 | researchgate.net |
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. While direct studies on this compound are not available, various indole derivatives have been explored for their anti-tyrosinase activity.
The inhibitory potential of indole derivatives against tyrosinase is influenced by the substitution pattern on the indole ring. For instance, trisindoline, a compound containing multiple indole units, has shown significant tyrosinase inhibitory activity with an IC50 value of 17.34 ± 0.04 μM. mdpi.com The presence of hydroxyl groups on the indole skeleton is often associated with enhanced inhibitory activity, as seen in various flavonoid and stilbene (B7821643) inhibitors that share phenolic structural motifs with hydroxylated indoles. nih.gov
The mechanism of tyrosinase inhibition by these compounds can be competitive, non-competitive, or mixed-type. nih.gov Competitive inhibitors often chelate the copper ions in the active site of the enzyme. nih.gov The 1-acetyl and 4-acetate groups of this compound could potentially interact with the enzyme's active site, although their specific contribution to tyrosinase inhibition is unknown without experimental validation.
Derivatives of the indole scaffold have been found to inhibit a variety of other enzymes with therapeutic relevance. For example, certain indole derivatives have been identified as inhibitors of the 90 kDa ribosomal S6 kinase (RSK), a potential target in cancer therapy. nih.gov Additionally, indole-based compounds have been investigated as inhibitors of HIV-1 fusion by targeting the glycoprotein (B1211001) 41. nih.gov The broad inhibitory profile of the indole nucleus suggests that this compound and its derivatives could potentially interact with other enzyme systems, though this requires further investigation.
Antimicrobial Activity Screening and Evaluation (Antibacterial, Antifungal, Antimycobacterial)
The indole moiety is a common feature in many natural and synthetic antimicrobial agents. Consequently, derivatives of this compound are expected to possess some degree of antimicrobial activity.
Antibacterial Activity: Indole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain indole-based derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action can vary, with some indole compounds acting as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics. nih.gov The specific antibacterial profile of this compound would depend on its ability to penetrate bacterial cell walls and interact with essential bacterial targets.
Antifungal Activity: Several indole derivatives have been reported to exhibit antifungal properties. For instance, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown significant efficacy against various plant pathogenic fungi, with some compounds being more potent than commercial fungicides. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. researchgate.net Other studies have highlighted the antifungal potential of indole derivatives against human pathogens like Candida albicans. mdpi.com
Antimycobacterial Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Indole derivatives have emerged as a promising class of compounds in this area. For example, certain hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) and an indole core have shown significant antimycobacterial activity, with some being effective against pyrazinamide-resistant strains. nih.gov
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Type | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC: 3.125-50 µg/mL | nih.gov |
| Indole-1,3,4-thiadiazole derivative | Botrytis cinerea | EC50: 2.7 μg/mL | researchgate.net |
Anticancer Activity Screening in Cellular Models
The indole scaffold is a key structural component of many anticancer drugs, including vinca (B1221190) alkaloids and tyrosine kinase inhibitors. mdpi.com Therefore, derivatives of this compound are plausible candidates for anticancer activity.
Numerous studies have demonstrated the cytotoxic effects of indole derivatives against a wide range of cancer cell lines. For example, a series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety exhibited significant cytotoxicity against human colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov Another study on 2,5-disubstituted indole derivatives reported potent antiproliferative activity against cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (H460 and A549) cancer cells, with one compound showing an IC50 of 0.48 ± 0.15 μM against A549 cells. mdpi.com
The mechanisms underlying the anticancer activity of indole derivatives are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of various protein kinases involved in cancer cell signaling. nih.govmdpi.com The specific anticancer potential of this compound would need to be evaluated in various cancer cell line models to determine its efficacy and mechanism of action.
Table 3: Anticancer Activity of Selected Indole and Indolinone Derivatives
| Compound Type | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Indolin-2-one derivative with 4-thiazolidinone | HT-29 (colon) | 0.016 µmol/L | nih.gov |
| Indolin-2-one derivative with 4-thiazolidinone | H460 (lung) | 0.0037 µmol/L | nih.gov |
| 2,5-disubstituted indole derivative | A549 (lung) | 0.48 ± 0.15 μM | mdpi.com |
Investigation of Structure-Activity Relationships (SAR) for Biological Effects
The biological activity of indole and indoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
For cholinesterase inhibition , the presence of specific substituents at various positions of the indole ring can significantly modulate the inhibitory potency and selectivity for AChE versus BuChE. For instance, the introduction of an alkoxy group at the 7-position of an indolizinoquinoline-5,12-dione scaffold was found to be crucial for high AChE inhibitory activity. researchgate.net
In the context of antimicrobial activity , SAR studies have shown that modifications at different positions of the indole ring can lead to enhanced potency against specific pathogens. For example, in a series of indole derivatives, the nature of the substituent at the 5-position was found to be critical for activity against MRSA. nih.gov
For anticancer activity , the substitution pattern on the indole ring plays a pivotal role in determining the cytotoxicity and the mechanism of action. In a study of 2,5-disubstituted indole derivatives, the nature of the groups at both positions 2 and 5 was found to be critical for their antiproliferative activity and their ability to inhibit RNA polymerase II. mdpi.com Similarly, for indolin-2-one derivatives, the substituents on the thiazolidinone moiety attached to the indolinone core were shown to have a profound impact on their cytotoxicity against different cancer cell lines. nih.gov
In Vitro Assays for Other Biological Pathways (e.g., anti-inflammatory, antioxidant activity in relevant models)
While direct in vitro studies on the anti-inflammatory and antioxidant activity of this compound are not extensively documented in publicly available research, the indoline and indole core structures are prevalent in a vast number of biologically active compounds. Research into derivatives of these scaffolds provides significant insight into their potential roles in modulating inflammatory and oxidative stress pathways.
Anti-inflammatory Activity of Indoline and Indole Derivatives
The anti-inflammatory properties of indoline and indole derivatives are frequently evaluated using established in vitro models. A common approach involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govchemrxiv.org This stimulation leads to the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govnih.gov
Studies have shown that certain indoline derivatives can significantly reduce the levels of these inflammatory markers. For instance, a series of novel indoline carbamates demonstrated the ability to decrease the production of NO, TNF-α, and IL-6 at very low concentrations (1-10pM) in LPS-activated RAW-264.7 and mouse peritoneal macrophages. nih.gov The mechanism for some derivatives was linked to a decrease in the phosphorylation of p38, a key signaling protein in the inflammatory cascade. nih.gov
Similarly, various indole derivatives have been synthesized and tested for their ability to suppress inflammatory responses. Compounds combining an indole ring with other heterocyclic structures, such as benzimidazole[2,1-b]thiazole, have been shown to effectively inhibit the release of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Another study on indole-3-ethylsulfamoylphenylacrylamides found that these compounds could suppress IL-6 and repress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the inflammatory process. nih.gov This effect was associated with the inhibition of the NF-κB signaling pathway. nih.gov
The table below summarizes the findings for several indoline and indole derivatives, showcasing their anti-inflammatory potential in vitro.
| Compound Type | Assay/Model | Key Findings | Reference |
| Indoline Carbamates | LPS-activated RAW-264.7 macrophages | Reduced NO, TNF-α, and IL-6 at 1-10pM concentrations. | nih.gov |
| Indole-fused Ursolic Acid Derivatives | LPS-induced RAW 264.7 macrophages | Significantly reduced levels of NO, TNF-α, and IL-6. | chemrxiv.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effectively inhibited the production of NO, IL-6, and TNF-α. | rsc.org |
| Indole-3-ethylsulfamoylphenylacrylamides | LPS-activated macrophages | Suppressed IL-6; repressed iNOS and COX-2 expression via NF-κB inhibition. | nih.gov |
| 1-(2,6-dichlorophenyl)indolin-2-one | Cyclooxygenase (COX) inhibition | Demonstrated anti-inflammatory activity, planned as a pro-drug of diclofenac. | nih.gov |
Antioxidant Activity of Indoline and Indole Derivatives
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The indole nucleus is a well-regarded scaffold in the development of antioxidant agents. researchgate.net
The antioxidant capacity of indole derivatives is commonly assessed using several in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov
ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
Numerous studies have confirmed the antioxidant potential of various indole derivatives. For example, a series of 3-substituted-2-oxindole derivatives showed moderate to good antioxidant activity in the DPPH assay, comparable to the standard ascorbic acid. nih.gov Another study synthesized indole derivatives containing piperazine (B1678402) moieties, with several compounds showing strong inhibitory effects on superoxide (B77818) radical formation, even greater than the standard vitamin E. ingentaconnect.com The antioxidant activity is often influenced by the type and position of substituents on the indole ring. nih.gov For instance, the presence of an unsubstituted indole nitrogen atom is considered important for the observed antioxidant activity. nih.gov
The table below presents data on the in vitro antioxidant activity of representative indole derivatives.
| Compound Type | Assay | Key Findings | Reference |
| 3-Substituted-2-oxindole derivatives | DPPH radical scavenging | Showed moderate to good antioxidant activity; halogen substitutions at position 5 exhibited good activity. | nih.gov |
| Indole derivatives with piperazine moieties | Superoxide radical scavenging | Compounds 6 , 7 , 8 , 11 , and 12 showed strong inhibition (66-88%) compared to vitamin E (62%). | ingentaconnect.com |
| C-3 substituted indole with pyrrolidinedithiocarbamate | DPPH and FRAP assays | Demonstrated the most potent radical scavenging and Fe³⁺-reducing activity among the tested series. | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH radical scavenging | Compounds 3g and 3h displayed promising activity with 70.6% and 73.5% scavenging, respectively, at 10 µM. | mdpi.com |
Analytical Procedure Development and Validation for Research Applications of 1 Acetylindolin 4 Yl Acetate
Development of Robust and Selective Chromatographic Methods
The development of robust and selective chromatographic methods is fundamental for the accurate quantification and analysis of 1-Acetylindolin-4-yl acetate (B1210297) in research samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose due to its high resolution, sensitivity, and versatility. hovione.comresearchgate.netijper.orgnih.govresearchgate.net Method development typically begins with the selection of an appropriate stationary phase (column) and mobile phase to achieve optimal separation of the analyte from potential impurities and matrix components. researchgate.netnih.gov
For a compound like 1-Acetylindolin-4-yl acetate, a reversed-phase column, such as a C18 or C8, is often a suitable starting point. researchgate.netnih.gov The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is systematically optimized to achieve the desired retention time, peak shape, and resolution. ijper.orgnih.gov The pH of the aqueous buffer can be a critical parameter influencing the retention and selectivity of ionizable compounds.
Detector selection is another crucial aspect of method development. A UV detector is commonly used for chromophoric compounds like this compound, with the detection wavelength selected at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.netijper.org
To ensure the method is robust, parameters such as column temperature, flow rate, and the precise composition of the mobile phase are evaluated. pharmtech.comloesungsfabrik.de The goal is to develop a method that remains unaffected by small, deliberate variations in these parameters, ensuring its reliability and reproducibility during routine use. loesungsfabrik.dechromatographytoday.comresearchgate.net
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Sodium Acetate Buffer (pH 4.5) (80:20 v/v) |
| Flow Rate | 1.1 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 30 µL |
Validation of Analytical Methods According to Research Guidelines (e.g., ICH Q2)
Once a chromatographic method is developed, it must be validated to demonstrate its suitability for the intended purpose. scioninstruments.comwisdomlib.org The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures. fda.goveuropa.euich.orgfda.gov The objective of method validation is to provide documented evidence that the method is accurate, precise, specific, and robust over the specified range. fda.govich.org
Validation involves evaluating several performance characteristics of the method, which are discussed in the following subsections.
Specificity and Selectivity Determination
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comloesungsfabrik.de Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. scioninstruments.comloesungsfabrik.deut.ee
To demonstrate specificity for this compound, the method would be challenged by analyzing samples spiked with known impurities or degradation products. The results should show that the peaks for these components are well-resolved from the main analyte peak, with no significant interference. fda.gov Additionally, a placebo or blank matrix sample should be analyzed to ensure that no components of the matrix interfere with the quantification of the analyte.
Linearity and Range Studies
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.coindustrialpharmacist.comwisdomlib.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguru.coindustrialpharmacist.compharmacalculation.com
To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. industrialpharmacist.com A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. industrialpharmacist.com The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r²) and the y-intercept of the regression line. industrialpharmacist.com An r² value close to 1.000 indicates a strong linear relationship. industrialpharmacist.com
Table 2: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 5 | 15023 |
| 10 | 30112 |
| 20 | 60350 |
| 40 | 120540 |
| 60 | 180980 |
| Correlation Coefficient (r²) | 0.9998 |
Precision and Accuracy Evaluation
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govfiveable.meresearchgate.netnih.gov It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.comnih.govfiveable.menih.govchromatographyonline.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies on samples spiked with a known amount of the analyte. nih.govchromatographyonline.com
Table 3: Hypothetical Precision and Accuracy Data for this compound
| Parameter | Test Level (Concentration) | Result | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 100% of test concentration | %RSD = 0.8% | %RSD ≤ 2.0% |
| Intermediate Precision | 100% of test concentration | %RSD = 1.2% | %RSD ≤ 2.0% |
| Accuracy (Recovery) | 80% of test concentration | 99.5% | 98.0% - 102.0% |
| 100% of test concentration | 100.2% | 98.0% - 102.0% |
Robustness Assessment
Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmtech.comloesungsfabrik.dechromatographytoday.comresearchgate.nettaylorfrancis.com It provides an indication of the method's reliability during normal usage. loesungsfabrik.dechromatographytoday.comresearchgate.net
To assess robustness, small changes are intentionally made to method parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the mobile phase composition. pharmtech.comloesungsfabrik.de The effect of these changes on the analytical results (e.g., peak area, retention time, resolution) is then evaluated. The method is considered robust if the results remain within acceptable limits despite these variations. researchgate.net
Table 4: Hypothetical Robustness Study for this compound Analysis
| Parameter Varied | Variation | Effect on Results |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | No significant change in resolution or peak shape |
| Column Temperature | ± 5 °C | Slight shift in retention time, but resolution remains acceptable |
| Flow Rate | ± 10% | Proportional change in retention time, no effect on resolution |
| Organic Modifier in Mobile Phase | ± 2% | Minor change in retention time, resolution remains acceptable |
Impurity Profiling and Degradation Product Analysis in Research Samples
Impurity profiling involves the identification and quantification of impurities present in a drug substance or drug product. nih.gov Regulatory authorities, such as those following ICH guidelines, have strict limits on the levels of impurities that are permissible. nih.gov Therefore, it is crucial to have analytical methods that can detect and quantify these impurities at low levels.
For this compound, this would involve analyzing research-grade samples to identify any process-related impurities or by-products from the synthesis. researchgate.netsemanticscholar.org Techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for the structural elucidation of unknown impurities. nih.govresearchgate.net
Forced degradation studies are also performed to identify potential degradation products that could form during storage or upon exposure to various stress conditions. These studies typically involve exposing the this compound to conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then separated and characterized using the developed analytical method, often in conjunction with mass spectrometry. This information is vital for establishing the stability-indicating nature of the analytical method and for understanding the degradation pathways of the compound.
Lack of Publicly Available Research Data for this compound Prevents Detailed Analysis of Degradation Pathways
A comprehensive review of publicly accessible scientific literature and databases reveals a significant absence of specific research on the chemical compound this compound. Consequently, the development and validation of analytical procedures, particularly stability-indicating methods to investigate its degradation pathways in solution and solid states, are not documented in the available body of scientific work.
For a thorough investigation into the degradation of a chemical compound, forced degradation studies are essential. These studies, as outlined by the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govbiomedres.us The purpose of these studies is to identify potential degradation products and establish the degradation pathways of the active pharmaceutical ingredient (API). researchgate.netresearchgate.net This information is crucial for the development of stability-indicating analytical methods, which are capable of distinguishing the intact compound from its degradation products. science.govsphinxsai.com
The development of such a method typically involves techniques like high-performance liquid chromatography (HPLC). researcher.lifeimpactfactor.org The validation of these analytical procedures is a critical step to ensure they are suitable for their intended purpose, encompassing parameters such as specificity, linearity, range, accuracy, and precision. asean.orgresearchgate.net The specificity of a stability-indicating method is demonstrated by its ability to resolve the main compound from all potential degradation products. nih.gov
Without any published research on this compound, it is not possible to provide detailed research findings, including data on its behavior under various stress conditions or the parameters of a validated stability-indicating method for its analysis. The generation of interactive data tables, as requested, is therefore not feasible as it would require non-existent empirical data.
The scientific community relies on published, peer-reviewed data to ensure the accuracy and reliability of chemical information. In the absence of such data for this compound, any discussion on its degradation pathways or the specifics of an analytical procedure would be speculative and not based on established scientific findings.
Q & A
Q. What interdisciplinary approaches are critical for advancing research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
